5-(2-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromophenyl, hydroxy, methoxyphenyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Halogen substitution reactions involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone derivative, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-Fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions
Properties
Molecular Formula |
C25H22BrNO3 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22BrNO3/c1-30-19-13-11-18(12-14-19)22-23(20-9-5-6-10-21(20)26)27(25(29)24(22)28)16-15-17-7-3-2-4-8-17/h2-14,23,28H,15-16H2,1H3 |
InChI Key |
XDFQOKDRUHJGLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Br)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
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